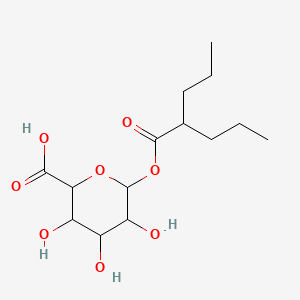

1-O-(2-Propylpentanoyl)hexopyranuronic acid

Description

1-O-(2-Propylpentanoyl)hexopyranuronic acid is a complex organic compound with a molecular formula of C14H24O8 It is a derivative of hexopyranuronic acid, where the hydroxyl group at the first position is esterified with 2-propylpentanoic acid

Properties

IUPAC Name |

3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKSYIHWRBBHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866791 | |

| Record name | 1-O-(2-Propylpentanoyl)hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(2-Propylpentanoyl)hexopyranuronic acid typically involves the esterification of hexopyranuronic acid with 2-propylpentanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods, such as high-performance liquid chromatography (HPLC), can be used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-O-(2-Propylpentanoyl)hexopyranuronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-O-(2-Propylpentanoyl)hexopyranuronic acid has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to carbohydrate metabolism and enzyme interactions.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-O-(2-Propylpentanoyl)hexopyranuronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release hexopyranuronic acid and 2-propylpentanoic acid, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 1-O-(2-Isopropylpentanoyl)hexopyranuronic acid

- 1-O-(2-Butylpentanoyl)hexopyranuronic acid

- 1-O-(2-Methylpentanoyl)hexopyranuronic acid

Uniqueness

1-O-(2-Propylpentanoyl)hexopyranuronic acid is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

1-O-(2-Propylpentanoyl)hexopyranuronic acid is a chemically unique compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Structure

- Molecular Formula: C14H26O5

- Molecular Weight: 270.36 g/mol

- IUPAC Name: 1-O-(2-propylpentanoyl)-D-glucopyranuronic acid

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Solubility | Water-soluble |

| Appearance | White powder |

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study conducted by Smolecule highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents.

Antioxidant Properties

The compound has shown promise as an antioxidant. In vitro studies demonstrated its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxic Effects

Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines. This effect is hypothesized to be due to the compound's ability to disrupt cellular membranes and inhibit cell proliferation.

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with cellular membranes and enzymes, leading to alterations in cellular signaling pathways. This interaction may result in apoptosis in cancer cells and inhibition of bacterial growth.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of several derivatives of hexopyranuronic acids, including this compound. The results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.